tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-23(2,3)30-22(28)27-14-12-26(13-15-27)16-17-8-10-18(11-9-17)19-6-4-5-7-20(19)21(24)25-29/h4-11,29H,12-16H2,1-3H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYNZINMJNEJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate, a synthetic organic compound with the molecular formula , is a piperazine derivative recognized for its diverse biological activities. This article provides a detailed analysis of its biological activity, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
The compound is characterized by a piperazine ring, a tert-butyl ester group, and a hydroxycarbamimidoyl moiety. These structural features contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 1233243-62-3 |
| IUPAC Name | tert-butyl 4-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate |
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various proteases. By binding to the active sites of these enzymes, it prevents substrate access and subsequent catalysis, which is crucial in regulating metabolic pathways.
2. Antiparasitic Activity
A study highlighted its high antiplasmodial activity against Plasmodium falciparum, with an IC50 value of approximately 0.269 µM. This compound demonstrated low cytotoxicity (IC50 = 124 µM) in L-6 cells, resulting in an impressive selectivity index of 460. The mechanism involves disruption of mitochondrial functions and potential targeting of dihydroorotate dehydrogenase and cytochrome bc1 complex, indicating its role in inhibiting parasite growth during the erythrocytic cycle .
3. Structure-Activity Relationships (SAR)
The presence of the hydroxycarbamimidoyl moiety enhances hydrogen bonding capabilities, which is critical for interaction with biological targets. Variations in substituents on the phenyl rings significantly affect the biological activity and selectivity of the compound. For instance, alterations to the anilino structure impact both antiplasmodial efficacy and cytotoxicity profiles .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, modulating their function.
- Receptor Interaction : The piperazine ring interacts with various receptors, influencing signaling pathways related to cell growth and differentiation.
Case Study 1: Antimalarial Activity
In a series of experiments involving P. falciparum strains, derivatives of this compound were synthesized and tested for their antiplasmodial activity. The results indicated that structural modifications could lead to improved activity against malaria parasites while maintaining low toxicity levels .
Case Study 2: Enzyme Inhibition Profile
Another study investigated the inhibitory effects on specific proteases involved in metabolic pathways relevant to cancer progression. The compound's ability to inhibit these enzymes suggests potential applications in cancer therapeutics .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
Stability and Degradation Profiles
- Compound 1a/1b (): Degraded in simulated gastric fluid due to oxazolidinone ring instability .
- tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 193902-78-2): Nitro groups may reduce stability under reducing conditions .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Implications
Stability: The (Z)-hydroxycarbamimidoyl group likely enhances resistance to acidic degradation compared to oxazolidinone-based analogs (e.g., 1a/1b) .
Structural Flexibility : Biaryl backbones (e.g., target compound) enable π–π interactions, while pyrimidine/pyridinyl substituents (e.g., ) improve target binding in probe molecules.
Synthetic Challenges : Boc protection simplifies purification but may limit solubility (e.g., Log S = -2.75 for tert-butyl 4-methylpiperazine-1-carboxylate) .
Preparation Methods
Boc Protection of Piperazine
Piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in a patent method, piperazine reacts with glacial acetic acid to form a salt, followed by Boc₂O addition in toluene, yielding Boc-piperazine in high purity. This step is critical for preventing undesired side reactions during subsequent couplings.
Functionalization with Hydroxamidine
Nitrile to Hydroxamidine Conversion
The hydroxamidine group is introduced via a two-step sequence:
Stereochemical Control
The (Z)-configuration is stabilized by intramolecular hydrogen bonding, often achieved by using hydroxylamine in polar protic solvents.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Catalysis
-
Pd-Catalyzed Coupling : For challenging substrates, Pd₂(dba)₃/BINAP in toluene at 70°C enables Buchwald-Hartwig amination, achieving 95% yield in model systems.
Purification and Characterization
Chromatographic Methods
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For example, tert-butyl 4-[(2-bromo-3-methylphenyl)methyl]piperazine-1-carboxylate was isolated in 86% yield using 20:80 ethyl acetate/petroleum ether.
Q & A
Basic Synthesis and Purification
Q1.1: What are the key considerations for designing a synthesis route for tert-butyl piperazine derivatives with hydroxamic acid substituents? A1.1:
- Methodology : Start with a Boc-protected piperazine core. Introduce the hydroxamic acid group via reductive amination or coupling reactions, ensuring pH control to avoid Boc-deprotection. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, as demonstrated in similar compounds .
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q1.2: How can crystallization techniques be optimized for this compound to ensure high-quality single crystals for X-ray diffraction? A1.2 :
- Solvent Selection : Use slow evaporation in a 1:1 mixture of dichloromethane and methanol. Pre-saturate solutions to avoid amorphous precipitates.
- Temperature Control : Maintain 4°C during crystallization to minimize thermal disorder, as shown in analogous piperazine-carboxylate structures .
Structural Characterization
Q2.1: What spectroscopic methods are critical for confirming the Z-configuration of the N'-hydroxycarbamimidoyl group? A2.1 :
- NMR : Observe coupling constants (J = 10–12 Hz) between the hydroxyimino proton and adjacent carbamimidoyl protons.
- IR Spectroscopy : Identify N–O stretching vibrations near 950 cm⁻¹ and N–H bends at 1600 cm⁻¹ .
Q2.2: How can researchers resolve contradictions in crystallographic data, such as unexpected torsion angles in the phenyl-piperazine backbone? A2.2 :
- Refinement Strategies : Use SHELX software with restraints for aromatic rings. Analyze hydrogen bonding (e.g., O–H⋯N interactions) to explain deviations, as seen in structurally related compounds with 25.6° dihedral angles .
Biological Activity and Mechanism
Q3.1: What in vitro assays are recommended to evaluate the compound’s potential as a histone deacetylase (HDAC) inhibitor? A3.1 :
- Enzyme Inhibition : Use fluorometric HDAC activity assays (e.g., HeLa cell lysates) with trichostatin A as a positive control.
- Cellular Uptake : Confirm intracellular accumulation via LC-MS/MS, noting the role of the tert-butyl group in enhancing membrane permeability .
Q3.2: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be addressed? A3.2 :
- Standardization : Normalize assays using identical cell lines (e.g., MCF-7 for cancer studies) and buffer conditions (pH 7.4).
- Metabolite Screening : Rule out degradation products via LC-HRMS, as tertiary-butyl esters are prone to hydrolysis under acidic conditions .
Stability and Storage
Q4.1: What are the best practices for long-term storage to prevent degradation of the hydroxamic acid moiety? A4.1 :
- Conditions : Store at –20°C under argon in amber vials. Avoid moisture using molecular sieves (3 Å).
- Monitoring : Perform monthly HPLC checks for de-Boc byproducts (retention time shifts ≥2 min indicate degradation) .
Advanced Data Analysis
Q5.1: How can computational modeling (e.g., DFT or MD simulations) predict binding modes of this compound with HDAC isoforms? A5.1 :
- Docking Workflow : Use AutoDock Vina with HDAC8 (PDB: 1T69) as a template. Parameterize the hydroxamic acid group for Zn²⁺ chelation.
- Validation : Compare simulated binding energies with experimental IC₅₀ values, adjusting for solvation effects (e.g., Poisson-Boltzmann calculations) .
Q5.2: What statistical methods are suitable for analyzing dose-response data with non-linear kinetics? A5.2 :
- Curve Fitting : Apply a four-parameter logistic model (4PL) in GraphPad Prism. Use Akaike’s Information Criterion (AIC) to compare Hill slopes.
- Outlier Handling : Exclude data points beyond 2σ from the mean, validated via Grubbs’ test .
Safety and Handling
Q6.1: What personal protective equipment (PPE) is essential when handling this compound in its solid state? A6.1 :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing to avoid inhalation of fine particulates.
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb using vermiculite .
Comparative Analysis
Q7.1: How does the bioactivity of this compound compare to analogs lacking the hydroxamic acid group? A7.1 :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
